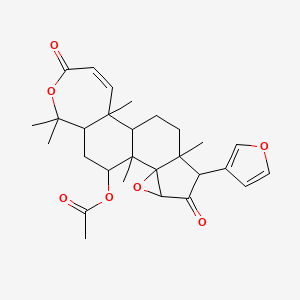![molecular formula C23H31N5O5Si B14471421 N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]adenosine CAS No. 69504-08-1](/img/structure/B14471421.png)
N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]adenosine is a compound that features a benzoyl group attached to the nitrogen atom of adenosine, with a tert-butyl(dimethyl)silyl group protecting the 3’-hydroxyl group. This compound is often used in organic synthesis and biochemical research due to its unique properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]adenosine typically involves the protection of the hydroxyl group of adenosine using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . The benzoylation of the nitrogen atom is achieved using benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]adenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: LiAlH4, NaBH4
Substitution: Amines, alcohols, and other nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]adenosine is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]adenosine involves its ability to protect specific functional groups during chemical reactions. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing reactions at the 3’-hydroxyl group, while the benzoyl group stabilizes the nitrogen atom . This allows for selective reactions at other sites on the molecule.
Comparison with Similar Compounds
Similar Compounds
- N-Benzoyl-2’-O-[tert-butyl(dimethyl)silyl]adenosine
- N-Benzoyl-5’-O-[tert-butyl(dimethyl)silyl]adenosine
- N-Benzoyl-3’-O-[trimethylsilyl]adenosine
Uniqueness
N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]adenosine is unique due to the specific positioning of the tert-butyl(dimethyl)silyl group at the 3’-hydroxyl position, which provides enhanced stability and selectivity compared to other similar compounds .
Properties
CAS No. |
69504-08-1 |
|---|---|
Molecular Formula |
C23H31N5O5Si |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C23H31N5O5Si/c1-23(2,3)34(4,5)33-18-15(11-29)32-22(17(18)30)28-13-26-16-19(24-12-25-20(16)28)27-21(31)14-9-7-6-8-10-14/h6-10,12-13,15,17-18,22,29-30H,11H2,1-5H3,(H,24,25,27,31)/t15-,17-,18-,22-/m1/s1 |
InChI Key |
RAJBGPZOQRMZRL-UVLLPENVSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


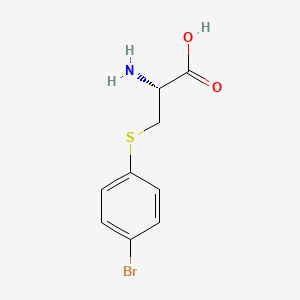
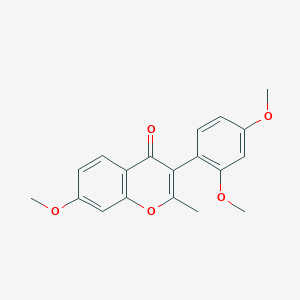
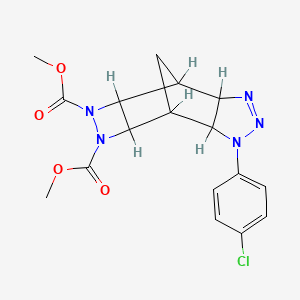
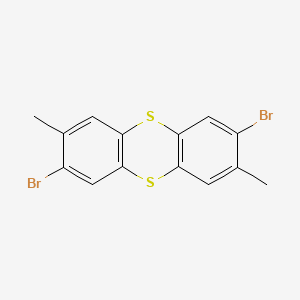
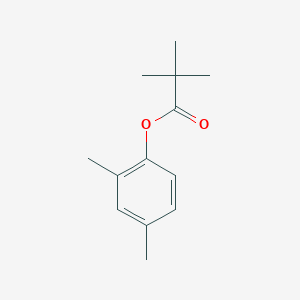
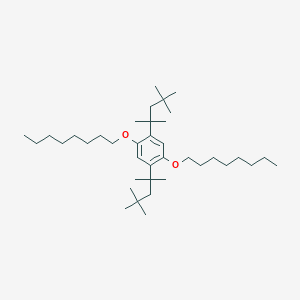
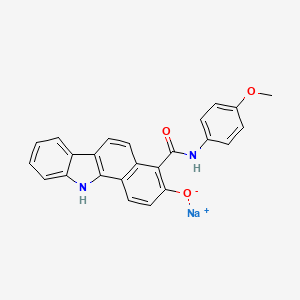
![Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14471382.png)
![N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14471387.png)
![Magnesium iodide [4-(methanesulfonyl)phenyl]methanide (1/1/1)](/img/structure/B14471389.png)
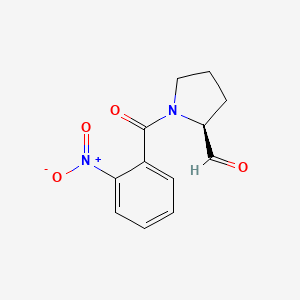
![(5s)-6,6-Dimethyl-5-[(6r)-6-methyl-8-oxo-6,8-dihydrofuro[3,4-e][1,3]benzodioxol-6-yl]-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium chloride](/img/structure/B14471400.png)
